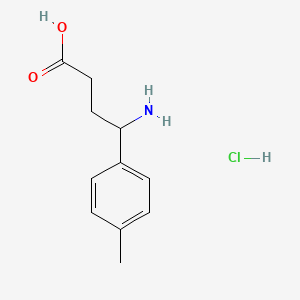

4-Amino-4-(p-tolyl)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXGINOZWJGYAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810070-01-9 |

Source

|

| Record name | Benzenebutanoic acid, γ-amino-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810070-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

4-Amino-4-(p-tolyl)butanoic acid hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Amino-4-(p-tolyl)butanoic Acid Hydrochloride for Researchers and Drug Development Professionals

Introduction

This compound is a γ-amino acid derivative with significant potential in medicinal chemistry and neuropharmacology. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes it a compound of interest for the development of novel therapeutics targeting the central nervous system. This guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of this compound, designed for researchers, scientists, and professionals in drug development. The presented synthesis commences from the readily available starting material, p-tolualdehyde, and proceeds through a series of classical organic reactions.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from p-tolualdehyde. The chosen pathway involves an initial Strecker synthesis to construct the α-aminonitrile intermediate, followed by hydrolysis to the corresponding amino acid, and subsequent formation of the hydrochloride salt. This approach is advantageous due to the accessibility of the starting materials and the reliability of the reaction steps.

Caption: Overall synthetic workflow from p-tolualdehyde to the final hydrochloride salt.

Detailed Experimental Protocol and Mechanistic Insights

Step 1: Strecker Synthesis of the α-Aminonitrile Intermediate

The initial step of the synthesis involves the formation of an α-aminonitrile from p-tolualdehyde. The Strecker synthesis is a classic and efficient method for the preparation of α-amino acids.[1][2][3] It proceeds via the reaction of an aldehyde with ammonia and cyanide.[1][2]

Experimental Protocol:

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.

-

To this solution, add p-tolualdehyde (1.0 equivalent) and sodium cyanide (1.1 equivalents) sequentially while maintaining the temperature at 0-5 °C with an ice bath.

-

The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, an α-aminonitrile, is extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

Mechanistic Rationale:

The Strecker synthesis commences with the formation of an imine from the reaction of p-tolualdehyde with ammonia. The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the α-aminonitrile. The use of ammonium chloride provides both the ammonia source and a mildly acidic medium to facilitate imine formation.[3]

Caption: Simplified mechanism of the Strecker synthesis.

Step 2: Hydrolysis of the α-Aminonitrile to 4-Amino-4-(p-tolyl)butanoic Acid

The α-aminonitrile intermediate is subsequently hydrolyzed to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the ammonium salt of the amino acid.

Experimental Protocol:

-

The crude α-aminonitrile from the previous step is dissolved in a mixture of concentrated hydrochloric acid and water.

-

The solution is heated to reflux for 4-8 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the free amino acid.

-

The precipitated 4-Amino-4-(p-tolyl)butanoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Mechanistic Rationale:

Under acidic conditions, the nitrile group is protonated, which increases its electrophilicity. Water then attacks the nitrile carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide yields the carboxylic acid and an ammonium ion.

Step 3: Formation of this compound

To improve the stability and solubility of the final product, it is converted to its hydrochloride salt.

Experimental Protocol:

-

The purified 4-Amino-4-(p-tolyl)butanoic acid is suspended in a suitable solvent, such as ethanol or diethyl ether.

-

A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise to the suspension with stirring until the solution becomes acidic.

-

The hydrochloride salt precipitates out of the solution.

-

The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound as a stable, crystalline solid.

Alternative Synthetic Route: Reductive Amination

An alternative and widely used method for the synthesis of γ-amino acids is the reductive amination of a γ-keto acid.[4] This pathway would involve the initial synthesis of 4-oxo-4-(p-tolyl)butanoic acid, followed by its conversion to the target amino acid.

Synthesis of 4-oxo-4-(p-tolyl)butanoic acid:

This intermediate can be prepared via a Friedel-Crafts acylation of toluene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Reductive Amination Protocol:

-

4-oxo-4-(p-tolyl)butanoic acid is dissolved in a suitable solvent, such as methanol or ethanol.

-

An ammonia source, such as ammonium acetate or aqueous ammonia, is added to the solution.

-

A reducing agent, for instance, sodium cyanoborohydride or catalytic hydrogenation (e.g., H2/Pd-C), is introduced to the reaction mixture.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The work-up procedure typically involves filtration of the catalyst (if used) and removal of the solvent. The resulting amino acid can then be purified and converted to its hydrochloride salt as previously described.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C11H16ClNO2 | 229.70 |

Conclusion

The synthesis of this compound can be reliably achieved through a multi-step sequence starting from p-tolualdehyde. The Strecker synthesis provides a direct and efficient route to the key α-aminonitrile intermediate, which can be subsequently hydrolyzed to the desired γ-amino acid. The final product is isolated as a stable hydrochloride salt. The alternative reductive amination of a γ-keto acid offers another viable and robust synthetic strategy. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. This guide provides the necessary technical details and mechanistic understanding to enable researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development.

References

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). General mechanism of the Strecker amino acid synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.

-

iChemical. (n.d.). 4-Oxo-4-(p-tolyl)butanoic acid, CAS No. 4619-20-9. Retrieved from [Link]

-

Wiley Online Library. (2006). Amino acid catalyzed enantioselective synthesis of α-amino-γ-oxy-aldehydes. Retrieved from [Link]

-

ACS Publications. (2021, March 4). Synthesis of Unnatural α-Amino Acids via Photoinduced Decatungstate-Catalyzed Giese Reactions of Aldehydes. Retrieved from [Link]

-

National Institutes of Health. (2024, January 9). Gamma-Ray-Induced Amino Acid Formation during Aqueous Alteration in Small Bodies: The Effects of Compositions of Starting Solutions. Retrieved from [Link]

-

Scilit. (n.d.). Simple Three-Step Synthesis of (R)- and (S)-4-Amino-3-hydroxybutanoic Acid (GABOB) by Stereoselective Aldol Addition. Retrieved from [Link]

-

PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

-

Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Retrieved from [Link]

-

MDPI. (2023, January 15). A New Unnatural Amino Acid Derived from the Modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine and Its Mixed-Ligand Complexes with Ruthenium: Synthesis, Characterization, and Photophysical Properties. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P52860]. Retrieved from [Link]

-

ResearchGate. (n.d.). A convenient synthesis of threo-4-amino-3, 4-diphenylbutanoic acid and its derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Retrieved from [Link]

Sources

physicochemical properties of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride

An In-depth Technical Guide to the Physicochemical Characterization of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride

Foreword: A Roadmap for Comprehensive Compound Analysis

In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful research is built. These properties govern a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the characterization of this compound (CAS No. 1810070-01-9).

While this molecule presents significant academic and pharmaceutical interest, particularly due to its structural relation to GABA analogues, publicly available experimental data on its specific physicochemical parameters are sparse.[1] This guide, therefore, adopts a proactive and instructional approach. Instead of merely listing unavailable data, we provide authoritative, field-proven methodologies to empower researchers to generate these critical data points in a reliable and reproducible manner. We will not only detail the "how" but also the "why," grounding each protocol in the fundamental principles of analytical chemistry and ensuring a self-validating system of characterization.

Compound Identity and Known Properties

This compound is a research chemical with potential applications in neuropharmacology, suggested to act as a modulator of gamma-aminobutyric acid (GABA) receptors.[1] Its structure, featuring a chiral center at the C4 position, an aromatic p-tolyl group, and the dual functionality of an amino and a carboxylic acid group, makes it a compelling subject for investigation.[1]

The foundational information available for this compound is summarized below. The subsequent sections of this guide will provide the experimental frameworks to populate the "Value (To Be Determined)" fields.

| Property | Value |

| IUPAC Name | 4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride[1] |

| CAS Number | 1810070-01-9[1] |

| Molecular Formula | C₁₁H₁₆ClNO₂[1] |

| Molecular Weight | 229.70 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Melting Range | To Be Determined |

| Aqueous Solubility | Qualitatively described as "soluble in water"[1]; quantitative determination required. |

| pKa Values | To Be Determined (expected values for carboxylic acid and amino groups) |

| Spectral Data (NMR, IR, MS) | To Be Determined |

Determination of Melting Range: A Criterion of Purity

The melting range of a crystalline solid is a critical indicator of its purity. A sharp, narrow melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range.[2] For pharmaceutical compounds, this is a fundamental quality control parameter.

Authoritative Protocol: USP General Chapter <741>

The United States Pharmacopeia (USP) General Chapter <741> provides the definitive methodology for determining the melting range.[2][3] We will adhere to the procedure for Class Ia substances.

Experimental Workflow for Melting Range Determination

Caption: Workflow for determining pH-dependent aqueous solubility via OECD 105.

Step-by-Step Methodology (Adapted from OECD 105)

-

Preparation:

-

Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).

-

For each pH, add an excess amount of this compound to a flask containing the buffer. The excess solid is critical to ensure saturation is achieved.

-

Perform each determination in triplicate for statistical validity.

-

-

Equilibration:

-

Seal the flasks and place them in a shaker bath maintained at a constant, physiologically relevant temperature (e.g., 37 ± 1°C).

-

Agitate the flasks for a sufficient duration to reach equilibrium. A preliminary test should establish this timeframe (e.g., 24-48 hours). Equilibrium is confirmed when consecutive measurements of concentration (e.g., at 24h, 36h, 48h) are statistically identical.

-

-

Analysis:

-

After equilibration, allow the flasks to stand to let solids settle.

-

Separate the undissolved solid from the solution. This must be done without altering the temperature, typically via centrifugation or filtration with a syringe filter compatible with the sample.

-

Immediately measure the pH of the final saturated solution, as it may differ slightly from the starting buffer pH.

-

Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Ionization Constants (pKa): Predicting In Vivo Behavior

The pKa values of the carboxylic acid and amino groups are fundamental to predicting the compound's charge state at different physiological pH values. This, in turn, dictates its solubility, membrane permeability, and receptor binding interactions.

Authoritative Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination. I[4][5]t involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Logical Flow for pKa Determination

Caption: Logical process for determining pKa values via potentiometric titration.

Step-by-Step Methodology

-

System Setup:

-

Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0). [4] * Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in degassed, purified water. A co-solvent like methanol may be used if aqueous solubility is limiting, but the pKa will be for that specific solvent system. [5] * Prepare standardized titrant solutions of ~0.1 M HCl and ~0.1 M NaOH.

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently.

-

Immerse the calibrated pH electrode into the solution.

-

Since the starting material is a hydrochloride salt, the amino group is protonated and the carboxylic acid is likely protonated. The titration will be performed with NaOH.

-

Add small, precise increments of the NaOH titrant. Record the pH and the total volume of titrant added after each addition, allowing the reading to stabilize. Smaller increments should be used near the expected equivalence points.

-

Continue the titration well past the equivalence points (e.g., to pH 12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

The resulting titration curve will show two equivalence points (inflection points), corresponding to the deprotonation of the carboxylic acid group (first) and the amino group (second).

-

The pKa for the carboxylic acid (pKa₁) is the pH at the half-equivalence point of the first titration step.

-

The pKa for the amino group (pKa₂) is the pH at the half-equivalence point of the second titration step.

-

Spectroscopic Characterization: Structural Fingerprinting

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons in the ~7.0-7.5 ppm region, a methine proton (CH-N) adjacent to the chiral center, methylene protons (CH₂) of the butanoic acid chain, and a methyl group on the tolyl ring (~2.3 ppm).

-

¹³C NMR: Will show distinct signals for the carboxylic carbon, aromatic carbons, aliphatic carbons in the chain, and the tolyl methyl carbon.

-

-

Infrared (IR) Spectroscopy:

-

Key characteristic peaks would include a broad O-H stretch from the carboxylic acid, N-H stretches from the ammonium group, a C=O stretch from the carboxylic acid, and aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Under electrospray ionization (ESI) in positive mode, the primary ion observed would be the molecular ion [M+H]⁺, corresponding to the free base form of the molecule (C₁₁H₁₅NO₂), with a calculated m/z of 209.11.

-

Conclusion: A Foundation for Further Research

This guide provides a comprehensive and authoritative framework for the systematic physicochemical characterization of this compound. By adhering to these validated protocols, researchers can generate the high-quality, reproducible data essential for advancing the study of this compound. The determination of its melting point, solubility profile, and pKa values will create a robust data package, enabling informed decisions in formulation development, ADME screening, and further pharmacological investigation. This structured approach ensures not only the integrity of the data but also its utility and acceptance within the broader scientific and regulatory communities.

References

Sources

An In-Depth Technical Guide to 4-Amino-4-(p-tolyl)butanoic acid hydrochloride

This guide provides a comprehensive technical overview of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride (CAS Number: 1810070-01-9), a compound of significant interest to researchers and professionals in drug development and neuroscience. We will delve into its chemical and physical properties, explore plausible synthetic routes and detailed characterization methodologies, and discuss its potential biological activities and applications, with a particular focus on its role as a gamma-aminobutyric acid (GABA) analogue.

Introduction and Compound Profile

This compound is a derivative of butanoic acid featuring an amino group and a p-tolyl group attached to the alpha-carbon.[1] This structural arrangement classifies it as a GABA analogue, suggesting its potential to interact with the central nervous system.[1] Its hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological studies.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1810070-01-9 | [2][3] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1][4] |

| Molecular Weight | 229.70 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water | [1] |

| IUPAC Name | 4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride | [1] |

| SMILES | CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl | [1][3] |

| InChI Key | UEXGINOZWJGYAC-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available materials, as illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Oxo-4-(p-tolyl)butanoic acid

This precursor can be synthesized via a Friedel-Crafts acylation of toluene with succinic anhydride.

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene or dichloromethane) under an inert atmosphere (N₂), add succinic anhydride portion-wise at 0-5 °C.

-

Slowly add toluene to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to afford 4-Oxo-4-(p-tolyl)butanoic acid as a solid.

Step 2: Synthesis of this compound

This step employs a reductive amination reaction.

-

Dissolve 4-Oxo-4-(p-tolyl)butanoic acid in methanol, followed by the addition of ammonium acetate.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of water and adjust the pH to basic (pH > 9) with a suitable base (e.g., NaOH).

-

Extract the aqueous layer with an organic solvent to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 5-6 with a weak acid (e.g., acetic acid) to precipitate the free amino acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

To form the hydrochloride salt, dissolve the free amino acid in a minimal amount of a suitable solvent (e.g., methanol) and add a solution of HCl in ether.

-

Collect the precipitated this compound by filtration, wash with ether, and dry under vacuum.

Characterization

A rigorous characterization of the final product is essential to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the p-tolyl group, a singlet for the methyl group, and multiplets for the methylene and methine protons of the butanoic acid backbone. The integration of these peaks should correspond to the number of protons in the structure. |

| ¹³C NMR | The spectrum should display the expected number of carbon signals, including those for the aromatic ring, the methyl group, the carboxylic acid, and the aliphatic carbons. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₁₁H₁₅NO₂), which is approximately 209.11 g/mol . |

| High-Performance Liquid Chromatography (HPLC) | A pure sample should exhibit a single major peak, with purity typically exceeding 95%. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | The spectrum should show characteristic absorption bands for the N-H stretch of the amine, the O-H and C=O stretch of the carboxylic acid, and the C-H stretches of the aromatic and aliphatic groups. |

Biological Activity and Mechanism of Action

The primary biological interest in this compound stems from its structural similarity to GABA, the principal inhibitory neurotransmitter in the central nervous system.[1][6]

Proposed Mechanism of Action: GABA Receptor Modulation

It is hypothesized that this compound acts as a modulator of GABA receptors.[1] Docking studies have suggested a high binding affinity of the parent compound to GABA receptors, with binding energies in the range of -7.2 to -9.1 kcal/mol.[1] The proposed binding mode involves the formation of stable hydrogen bonds with key residues such as Arg104, Ser243, and Tyr198, similar to the endogenous ligand GABA.[1] The p-tolyl group is thought to engage in π-π stacking interactions within the receptor's binding pocket.[1]

Caption: Proposed mechanism of action of 4-Amino-4-(p-tolyl)butanoic acid.

This modulation of GABAergic neurotransmission could result in an overall inhibitory effect on the central nervous system, potentially leading to anxiolytic and anticonvulsant properties.[1]

Potential Applications

Given its proposed mechanism of action, this compound has several potential applications:

-

Pharmaceutical Research: As a lead compound or intermediate in the development of novel drugs targeting CNS disorders such as anxiety, epilepsy, and other conditions related to GABAergic dysfunction.[1]

-

Neuroscience Research: As a pharmacological tool to study the structure and function of GABA receptors and their role in neurotransmission.[1]

-

Chemical Synthesis: As a building block for the synthesis of more complex organic molecules and peptidomimetics.[1]

Conclusion

This compound is a promising GABA analogue with significant potential in the fields of medicinal chemistry and neuroscience. While detailed, publicly available research on this specific compound is limited, its structural features and the known activities of related compounds provide a strong basis for its further investigation. The synthetic and analytical protocols outlined in this guide offer a robust framework for researchers to produce and characterize this compound, paving the way for in-depth studies of its biological properties and therapeutic potential.

References

-

This compound [P52860] - ChemUniverse. Available from: [Link]

-

Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors - ResearchGate. (2001, May). Available from: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]

-

This compound - AbacipharmTech-Global Chemical supplier. Available from: [Link]

-

This compound | C11H16ClNO2 | CID 91844845 - PubChem. Available from: [Link]

-

4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem. Available from: [Link]

-

GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf. Available from: [Link]

Sources

- 1. Buy this compound | 1810070-01-9 [smolecule.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound | C11H16ClNO2 | CID 91844845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 4-Amino-4-(p-tolyl)butanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride (C₁₁H₁₆ClNO₂), a compound of interest in neuropharmacology due to its potential as a gamma-aminobutyric acid (GABA) receptor modulator.[1] Lacking publicly available, complete experimental datasets, this guide synthesizes theoretical predictions and comparative data from structurally analogous compounds to build a robust model of its chemical architecture. We will explore its synthesis, predicted spectroscopic signatures in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and expected crystallographic properties. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related aminobutanoic acid derivatives.

Introduction and Background

This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Its structure, featuring a p-tolyl group, suggests potential for nuanced interactions with GABA receptors, which may lead to anxiolytic and anticonvulsant properties.[1] As an intermediate in the synthesis of more complex organic molecules, a thorough understanding of its molecular structure is paramount for quality control and further derivatization.[1]

Key Molecular Information:

| Property | Value |

| IUPAC Name | 4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride[1] |

| Molecular Formula | C₁₁H₁₆ClNO₂[1] |

| Molecular Weight | ~229.70 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Solubility | Water soluble[1] |

Synthesis and Purification

Several synthetic pathways for this compound have been explored, primarily focusing on the introduction of the amine group to a butanoic acid backbone.[1] A common and effective method is reductive amination.[1]

Illustrative Synthetic Workflow: Reductive Amination

This workflow provides a logical sequence for the synthesis and purification of the target compound.

Caption: A representative workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Salt Formation

-

Dissolve the purified 4-Amino-4-(p-tolyl)butanoic acid in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as gaseous HCl).

-

Stir the mixture at room temperature to allow for the precipitation of the hydrochloride salt.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material or excess HCl.

-

Dry the final product under vacuum to yield this compound as a crystalline solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected proton NMR spectrum would exhibit distinct signals for the aromatic protons of the p-tolyl group, the methine proton adjacent to the amino group, the methylene protons of the butanoic acid chain, and the methyl protons of the tolyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to CH) | 7.2 - 7.4 | d | 2H |

| Aromatic (meta to CH) | 7.1 - 7.3 | d | 2H |

| CH-NH₃⁺ | 4.0 - 4.5 | t | 1H |

| CH₂ (adjacent to CH) | 2.0 - 2.5 | m | 2H |

| CH₂ (adjacent to COOH) | 2.3 - 2.8 | t | 2H |

| CH₃ (tolyl) | 2.3 - 2.4 | s | 3H |

| NH₃⁺ | 7.5 - 9.0 | br s | 3H |

| COOH | 10.0 - 12.0 | br s | 1H |

The carbon NMR spectrum would provide complementary information, with characteristic shifts for the carboxylic acid carbon, the aromatic carbons, the aliphatic carbons, and the methyl carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | 175 - 185 |

| Aromatic (quaternary, C-CH) | 135 - 145 |

| Aromatic (quaternary, C-CH₃) | 138 - 148 |

| Aromatic (CH, ortho to CH) | 128 - 132 |

| Aromatic (CH, meta to CH) | 125 - 130 |

| CH-NH₃⁺ | 50 - 60 |

| CH₂ (adjacent to CH) | 30 - 40 |

| CH₂ (adjacent to COOH) | 30 - 40 |

| CH₃ (tolyl) | 20 - 25 |

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to the ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

For 4-Amino-4-(p-tolyl)butanoic acid, the molecular ion [M]⁺ would be observed at m/z 209 (for the free base). The hydrochloride salt itself will not be directly observed. Common fragmentation patterns for aminobutanoic acids include the loss of water (H₂O) and the carboxyl group (COOH).

| m/z | Predicted Fragment |

| 209 | [M]⁺ (free base) |

| 191 | [M - H₂O]⁺ |

| 164 | [M - COOH]⁺ |

| 105 | [p-tolyl]⁺ |

| 91 | [tropylium ion]⁺ |

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation of the molecular ion.

-

Mass Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for the title compound is not publicly available, we can infer its likely crystallographic features from related amino acid hydrochlorides.

Predicted Crystallographic Properties

Based on the structures of similar compounds like glycine hydrochloride, we can anticipate a monoclinic or orthorhombic crystal system. The crystal packing will likely be dominated by an extensive network of hydrogen bonds involving the ammonium group, the carboxylic acid, and the chloride ion.

Caption: A simplified representation of expected hydrogen bonding interactions in the crystal lattice.

Standard Protocol for X-ray Crystallography

-

Crystal Growth: Grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the molecular structure of this compound. By leveraging data from analogous compounds and established analytical protocols, we have constructed a comprehensive model of its spectroscopic and crystallographic properties. This information is intended to be a valuable resource for researchers in the fields of medicinal chemistry, neuropharmacology, and synthetic organic chemistry, facilitating the synthesis, identification, and further development of this and related compounds. The experimental validation of the predicted data presented herein is a recommended next step for any research program involving this molecule.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Amino-4-(p-tolyl)butanoic acid hydrochloride: Elucidating its Mechanism of Action

For distribution to researchers, scientists, and drug development professionals.

Disclaimer: The following guide synthesizes the currently available information on 4-Amino-4-(p-tolyl)butanoic acid hydrochloride. While this document strives for scientific accuracy, it is important to note that detailed, peer-reviewed pharmacological and mechanistic studies on this specific compound are limited in the public domain. The information presented herein is based on general knowledge of related compounds, computational docking studies, and preliminary research findings. Further experimental validation is required to fully elucidate its precise mechanism of action.

Executive Summary

This compound is a synthetic derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). As a GABA analogue, this compound is of significant interest to the neuropharmacology and drug development communities for its potential to modulate GABAergic neurotransmission. Preliminary evidence and computational analyses suggest that this compound may exert its effects by directly interacting with GABA receptors, potentially offering therapeutic benefits for neurological disorders characterized by neuronal hyperexcitability, such as anxiety and epilepsy. This guide provides a comprehensive overview of its chemical properties, hypothesized mechanism of action based on current data, and a framework for its experimental investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its study and application in a research setting.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |

| Molecular Weight | 229.70 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water | [1] |

| Chemical Structure | A butanoic acid backbone with an amino group at the 4-position and a p-tolyl group also at the 4-position. | [1] |

Hypothesized Mechanism of Action: A Focus on the GABAergic System

The primary hypothesis surrounding the mechanism of action of this compound centers on its role as a modulator of the GABAergic system. This is based on its structural similarity to GABA and related analogues that have well-characterized effects on GABA receptors.

Interaction with GABA Receptors

The GABAergic system is primarily mediated by two major classes of receptors: GABA-A and GABA-B receptors.

-

GABA-A Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a rapid inhibitory effect.

-

GABA-B Receptors: These are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals through the modulation of calcium and potassium channels.

Computational docking studies have suggested a high binding affinity of 4-Amino-4-(p-tolyl)butanoic acid for GABA receptors. These in silico models predict that the compound forms stable hydrogen bonds with key amino acid residues within the GABA binding pocket, including Arg104, Ser243, and Tyr198, which are also crucial for the binding of the endogenous ligand, GABA. Furthermore, the p-tolyl group is thought to engage in π-π stacking interactions with aromatic residues in the binding pocket, potentially contributing to its binding affinity and selectivity.[1]

However, it is crucial to emphasize that these are computational predictions. The specific GABA receptor subtype(s) targeted, and the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator) remain to be experimentally determined.

Potential Pharmacological Effects

Based on its presumed interaction with GABA receptors, this compound is anticipated to exhibit pharmacological properties characteristic of GABAergic modulators. These may include:

-

Anxiolytic Effects: By enhancing inhibitory neurotransmission, the compound could potentially reduce the hyperexcitability of neural circuits implicated in anxiety disorders.

-

Anticonvulsant Properties: Increased GABAergic tone is a well-established mechanism for suppressing seizure activity.

Proposed Experimental Workflows for Mechanistic Elucidation

To rigorously define the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are proposed as a starting point for researchers.

In Vitro Characterization

Objective: To determine the binding affinity of this compound for GABA-A and GABA-B receptors.

Protocol:

-

Membrane Preparation: Prepare crude synaptic membrane fractions from rodent brain tissue (e.g., cortex, hippocampus).

-

Assay Setup:

-

For GABA-A receptor binding, use a radiolabeled GABA-A receptor ligand such as [³H]muscimol or [³H]gabazine.

-

For GABA-B receptor binding, use a radiolabeled GABA-B receptor ligand such as [³H]GABA (in the presence of a GABA-A receptor antagonist to block binding to GABA-A sites) or a specific GABA-B ligand like [³H]CGP54626.

-

-

Competition Binding: Incubate the brain membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently calculate the inhibitory constant (Ki) to quantify the binding affinity.

Objective: To characterize the functional activity of this compound at GABA receptors.

Protocol:

-

Cell Culture: Use primary cultured neurons or cell lines (e.g., HEK293 cells) expressing specific recombinant GABA receptor subtypes.

-

Patch-Clamp Recording: Utilize whole-cell patch-clamp electrophysiology to record GABA-evoked currents.

-

Agonist/Antagonist Testing:

-

To test for agonist activity, apply increasing concentrations of this compound and measure the elicited current.

-

To test for antagonist activity, co-apply the compound with a known GABA receptor agonist (e.g., GABA itself) and observe any reduction in the agonist-evoked current.

-

To investigate allosteric modulation, apply the compound in the presence of a sub-maximal concentration of GABA and look for potentiation or inhibition of the GABA-evoked current.

-

-

Data Analysis: Construct concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values and assess the efficacy of the compound.

In Vivo Evaluation

Objective: To assess the potential anxiolytic and anticonvulsant effects of this compound in preclinical models.

Protocols:

-

Elevated Plus Maze (Anxiety): Administer the compound to rodents and measure the time spent in the open arms of the maze, a validated paradigm for assessing anxiolytic-like behavior.

-

Pentylenetetrazole (PTZ)-induced Seizure Model (Epilepsy): Administer the compound prior to the administration of the convulsant agent PTZ and monitor for the delay in seizure onset and reduction in seizure severity.

dot

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound represents a promising chemical entity for the modulation of the GABAergic system. Its structural similarity to GABA and the predictions from computational studies provide a strong rationale for its investigation as a potential therapeutic agent for CNS disorders. However, the current understanding of its mechanism of action is largely theoretical. The experimental workflows outlined in this guide provide a clear path forward for the rigorous scientific investigation of this compound. Future research should focus on obtaining quantitative data on its receptor binding profile and functional activity, as well as on its behavioral effects in relevant animal models. Such studies will be instrumental in validating its therapeutic potential and paving the way for further drug development efforts.

References

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride, a GABA analog with prospective applications in neuropharmacology. While experimental data on this specific compound is limited, this guide synthesizes information from computational studies and the known activities of structurally related molecules to postulate its likely mechanisms of action and therapeutic potential. We present a series of detailed in-vitro and in-vivo experimental protocols to facilitate the investigation of its GABAergic modulatory, anxiolytic, and anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Introduction: The Chemical and Pharmacological Landscape

This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its chemical structure, characterized by a butanoic acid backbone with an amino group and a p-tolyl substituent, suggests its potential to interact with GABAergic systems. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for experimental and potential therapeutic applications.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 229.70 g/mol [1] |

| CAS Number | 1810070-01-9 |

| Appearance | White to off-white solid[1] |

| Solubility | Water soluble[1] |

The rationale for investigating this compound stems from the well-established therapeutic efficacy of other GABA analogs. Molecules that modulate the GABA system are mainstays in the treatment of anxiety disorders, epilepsy, and other neurological conditions. The structural similarity of this compound to known CNS-active agents, such as Phenibut and Baclofen, provides a strong impetus for exploring its pharmacological profile.

Putative Mechanism of Action: A GABAergic Modulator

The primary hypothesis for the biological activity of this compound is its role as a modulator of GABA receptors. This is supported by computational docking studies which indicate a high binding affinity of the parent compound, 4-amino-4-(p-tolyl)butanoic acid, for GABA receptors, with binding energies ranging from -7.2 to -9.1 kcal/mol.[1] These in-silico analyses suggest that the molecule forms stable hydrogen bonds with key residues within the GABA binding pocket, including Arg104, Ser243, and Tyr198, analogous to the binding of GABA itself.[1] Furthermore, the p-tolyl group is predicted to engage in π-π stacking interactions with aromatic residues in the receptor, potentially contributing to its binding affinity and specificity.[1]

The GABAergic system is complex, with two main receptor subtypes: GABA-A and GABA-B receptors. GABA-A receptors are ligand-gated ion channels that mediate fast synaptic inhibition, while GABA-B receptors are G-protein coupled receptors that produce slow and prolonged inhibitory signals. The precise nature of the interaction of this compound with these receptors, whether as an agonist, antagonist, or allosteric modulator, remains to be experimentally determined.

In-Vitro Characterization: Unraveling Molecular Interactions

To experimentally validate the predicted GABAergic activity, a series of in-vitro assays are essential. These will elucidate the compound's binding affinity, functional activity, and effects on neuronal excitability.

Radioligand Binding Assay for GABA-A Receptors

This assay will determine the affinity of this compound for the GABA-A receptor.

Experimental Protocol:

-

Membrane Preparation:

-

Homogenize rat brains in a 0.32 M sucrose buffer.

-

Perform differential centrifugation to isolate the crude synaptic membrane fraction.

-

Wash the membranes repeatedly in a 50 mM Tris-HCl buffer.

-

Resuspend the final pellet in the binding buffer and store at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared membranes, a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol), and varying concentrations of this compound.

-

For non-specific binding control wells, add a high concentration of unlabeled GABA.

-

Incubate the plate at 4°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (inhibitory concentration 50%) value from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Electrophysiological Analysis using Patch-Clamp

This technique will assess the functional effects of the compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.

Experimental Protocol:

-

Cell Preparation:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or prepare acute brain slices.

-

Transfer the cells or slices to a recording chamber on an inverted microscope.

-

-

Whole-Cell Patch-Clamp Recording:

-

Using a glass micropipette filled with an internal solution, form a high-resistance seal with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply GABA to elicit an inward chloride current.

-

Co-apply GABA with varying concentrations of this compound to determine its effect on the GABA-evoked current.

-

-

Data Analysis:

-

Measure the amplitude of the GABA-evoked currents in the absence and presence of the test compound.

-

Construct a dose-response curve to determine the EC₅₀ (effective concentration 50%) or IC₅₀ of the compound.

-

Analyze changes in current kinetics (activation and deactivation rates) to further characterize the modulatory effects.

-

In-Vivo Evaluation: Assessing CNS Effects in Animal Models

Based on the in-vitro findings, in-vivo studies in rodent models are the next logical step to evaluate the potential anxiolytic and anticonvulsant effects of this compound. This is further supported by a study on the structurally similar compound, 3-(p-tolyl)-4-aminobutanoic acid, which demonstrated CNS activity, with the R(+) enantiomer showing greater potency. Another tolyl-containing GABA analog, tolibut, has been shown to possess antiamnestic and anticonvulsant properties.[2]

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Experimental Protocol:

-

Apparatus:

-

A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

-

Procedure:

-

Administer this compound or a vehicle control to the animals (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal injection).

-

After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the animal's behavior using a video tracking system.

-

-

Data Analysis:

-

Measure the time spent in the open arms, closed arms, and the center of the maze.

-

Count the number of entries into the open and closed arms.

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

Compare the results between the treated and control groups using appropriate statistical tests.

-

Pentylenetetrazole (PTZ)-Induced Seizure Model for Anticonvulsant Activity

PTZ is a GABA-A receptor antagonist that induces seizures. This model is used to screen for compounds with anticonvulsant properties.

Experimental Protocol:

-

Procedure:

-

Administer this compound or a vehicle control to the animals.

-

After the pre-treatment period, administer a convulsive dose of PTZ (e.g., subcutaneously or intraperitoneally).

-

Immediately observe the animals for the onset and severity of seizures for a period of 30 minutes.

-

Seizure severity can be scored using a standardized scale (e.g., the Racine scale).

-

-

Data Analysis:

-

Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.

-

Measure the duration of the seizures.

-

Compare the seizure parameters between the treated and control groups.

-

A significant increase in seizure latency and a decrease in seizure severity indicate anticonvulsant activity.

-

Conclusion and Future Directions

This compound represents a promising candidate for investigation as a novel CNS therapeutic agent. Based on its structural similarity to known GABAergic modulators and supportive in-silico data, it is hypothesized to exert its effects through interaction with GABA receptors, leading to potential anxiolytic and anticonvulsant activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential biological activities.

Future research should focus on a comprehensive in-vitro characterization to determine its precise molecular targets and mechanism of action, followed by thorough in-vivo studies to establish its efficacy and safety profile. Further investigation into its pharmacokinetics and metabolism will also be crucial for its potential development as a therapeutic agent. The exploration of this and similar GABA analogs holds the potential to yield novel treatments for a range of neurological and psychiatric disorders.

References

-

Tyurenkov, I. N., & Perfilova, V. N. (2016). Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid. Bulletin of Experimental Biology and Medicine, 160(5), 629–632. [Link]

Sources

An In-Depth Technical Guide to 4-Amino-4-(p-tolyl)butanoic Acid Hydrochloride in Neuropharmacology

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Exploring Novel GABA Analogues

The γ-aminobutyric acid (GABA) system, as the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), maintains the crucial balance between neuronal excitation and inhibition.[1] Dysfunction in this system is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity.[1][2] While direct administration of GABA is largely ineffective for treating CNS disorders due to its inability to cross the blood-brain barrier, the development of GABA analogues has been a cornerstone of neuropharmacology.[2][3] Compounds like pregabalin and gabapentin, while structurally related to GABA, exert their effects primarily through interaction with the α2δ subunit of voltage-gated calcium channels, rather than direct action on GABA receptors.[4] In contrast, baclofen is a selective agonist of the metabotropic GABA-B receptor.[5]

This guide focuses on 4-Amino-4-(p-tolyl)butanoic acid hydrochloride, a GABA analogue that presents a compelling scaffold for investigation. Its structure, featuring a phenyl ring substitution, suggests the potential for nuanced interactions with GABA receptors, offering the possibility of novel pharmacological profiles. This document serves as a comprehensive technical resource for researchers, providing a theoretical framework, proven experimental methodologies, and a roadmap for the preclinical evaluation of this and similar compounds.

Chemical and Physical Properties

This compound is a white to off-white solid with good water solubility.[6] Its key structural features include a butanoic acid backbone, an amino group at the 4-position, and a p-tolyl group also at the 4-position.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [6] |

| Molecular Weight | 229.70 g/mol | [6] |

| IUPAC Name | 4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride | [6] |

| SMILES | CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl | [6] |

| InChI Key | UEXGINOZWJGYAC-UHFFFAOYSA-N | [6] |

The presence of the carboxylic acid and amino functional groups allows for standard chemical reactions such as salt formation, esterification, and amide bond formation, making it a versatile intermediate for the synthesis of more complex molecules.[6]

Hypothesized Mechanism of Action: A GABA Receptor Modulator

The structural similarity of this compound to GABA strongly suggests that its primary pharmacological target is within the GABAergic system. Computational docking studies support this hypothesis, indicating a high binding affinity for GABA receptors.[6] These in silico analyses predict stable hydrogen bond formation with key residues such as Arg104, Ser243, and Tyr198, which are known interaction points for the endogenous ligand GABA.[6] Furthermore, the p-tolyl group is predicted to engage in π-π stacking interactions with aromatic residues within the receptor's binding pocket, potentially contributing to both affinity and selectivity.[6]

The critical question for drug development is the nature of this interaction:

-

GABA-A vs. GABA-B Receptor Selectivity: Does the compound preferentially bind to the ionotropic GABA-A receptors or the metabotropic GABA-B receptors? This will fundamentally dictate its physiological effects.

-

Functional Activity: Is it an agonist, antagonist, or an allosteric modulator? Positive allosteric modulators (PAMs) of the GABA-A receptor, for instance, are the basis for the anxiolytic and sedative effects of benzodiazepines.[7]

-

GABA-A Subtype Selectivity: The GABA-A receptors are pentameric structures composed of various subunits (α, β, γ, δ, etc.).[8] The specific subunit composition determines the pharmacological properties of the receptor. For example, α1-containing receptors are associated with sedation, while α2/α3-containing receptors are linked to anxiolysis.[9][10] A compound with selectivity for α2/α3 over α1 could be a non-sedating anxiolytic, a highly desirable therapeutic profile.[7]

Figure 1: Potential neuropharmacological targets for this compound within the GABAergic system.

Preclinical Evaluation Workflow: A Step-by-Step Guide

A systematic and rigorous preclinical evaluation is essential to elucidate the neuropharmacological profile of this compound. The following sections outline the key experimental stages.

Sources

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. benchchem.com [benchchem.com]

- 3. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]

- 4. Pregabalin pharmacology and its relevance to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Development of subtype selective GABAA modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human pharmacology of positive GABA-A subtype-selective receptor modulators for the treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA A/Bz receptor subtypes as targets for selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. psicothema.com [psicothema.com]

structural analogs of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 4-Amino-4-(p-tolyl)butanoic Acid Hydrochloride

Abstract

This guide provides a comprehensive technical framework for the exploration of , a putative GABAergic modulator. While this specific molecule is not extensively documented, its core structure, bearing resemblance to known GABA analogs like Phenibut and Baclofen, presents a compelling starting point for novel drug discovery initiatives. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of neuroscience drug development. It outlines a systematic approach, from initial lead analysis and rational analog design to detailed synthetic protocols, analytical characterization, and pharmacological evaluation. The methodologies described herein are grounded in established principles of medicinal chemistry and are designed to facilitate the identification of new chemical entities with potentially improved potency, selectivity, and pharmacokinetic profiles.

Introduction: The Therapeutic Potential of GABA Analogs

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Ligands that modulate GABA receptors, specifically the ionotropic GABA-A and metabotropic GABA-B receptors, have found extensive therapeutic application as anxiolytics, muscle relaxants, and anticonvulsants.

The hypothetical lead compound, 4-Amino-4-(p-tolyl)butanoic acid, represents a structural variant of GABA, incorporating an aryl substituent at the γ-position. This modification is a well-established strategy in medicinal chemistry to enhance blood-brain barrier penetration and modulate receptor subtype selectivity and potency. For instance, the addition of a phenyl group to the GABA backbone yields Phenibut (4-amino-3-phenylbutanoic acid), while a p-chlorophenyl substituent at the same position gives Baclofen, a selective GABA-B receptor agonist.

This guide, therefore, serves as a prospective manual for a research program centered on this compound. It details the scientific rationale and experimental workflows required to systematically explore its chemical space, with the ultimate goal of identifying novel therapeutic agents.

Rationale for Analog Development: A Strategy for Lead Optimization

The development of structural analogs is a cornerstone of modern drug discovery. The primary objective is to systematically modify the lead compound to build a robust Structure-Activity Relationship (SAR) profile. This profile is essential for rationally designing molecules with optimized properties.

The core objectives for synthesizing analogs of 4-Amino-4-(p-tolyl)butanoic acid include:

-

Enhancing Potency: Increasing the affinity and/or efficacy of the compound at its biological target (e.g., GABA-B receptors).

-

Improving Selectivity: Modulating the structure to favor interaction with one receptor subtype over others (e.g., GABA-B vs. GABA-A), thereby minimizing off-target effects.

-

Optimizing Pharmacokinetics (ADME): Fine-tuning the molecule's Absorption, Distribution, Metabolism, and Excretion properties to ensure it reaches the target site in sufficient concentrations and for an appropriate duration.

-

Exploring Chemical Space: Probing the tolerance of the biological target to structural changes, which can reveal new avenues for intellectual property and uncover unexpected biological activities.

The lead compound can be dissected into three key pharmacophoric regions for modification, as illustrated in the workflow below.

Caption: Workflow for the rational design of analogs based on pharmacophoric regions.

Synthesis of Structural Analogs: Experimental Protocols

A robust and versatile synthetic strategy is crucial. The following section details a representative synthetic route that can be adapted to generate a wide array of analogs. The proposed synthesis is based on a modified Rodionov reaction, a reliable method for preparing β-aryl-γ-amino acids.

General Synthetic Scheme: Aryl Group Modification

The primary route involves the condensation of a substituted benzaldehyde with malonic acid, followed by a sequence of reduction and Curtius rearrangement to install the amine.

Caption: General synthetic workflow for producing 4-aryl-4-aminobutanoic acid analogs.

Detailed Protocol: Synthesis of 4-Amino-4-(4-chlorophenyl)butanoic acid

This protocol serves as a template and can be adapted by substituting the starting benzaldehyde.

Step 1: Synthesis of 4-Chlorocinnamic Acid

-

To a 250 mL round-bottom flask, add 4-chlorobenzaldehyde (14.0 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and pyridine (50 mL).

-

Add piperidine (1.0 mL) as a catalyst.

-

Heat the mixture at 100°C for 4 hours.

-

Cool the reaction mixture and pour it into a beaker containing 200 mL of cold water and 20 mL of concentrated HCl.

-

The white precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 4-chlorocinnamic acid.

Step 2: Synthesis of 4-Chloro-3-phenylpropanoic Acid

-

In a hydrogenation vessel, dissolve the 4-chlorocinnamic acid (18.2 g, 0.1 mol) in ethanol (100 mL).

-

Add 10% Palladium on Carbon (Pd/C) (0.5 g).

-

Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 6 hours or until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the product.

Step 3: Synthesis of 4-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride

-

To a flask, add the 4-chloro-3-phenylpropanoic acid (18.5 g, 0.1 mol) and thionyl chloride (15 mL, 0.2 mol). Reflux for 2 hours. Remove excess thionyl chloride under vacuum.

-

Dissolve the resulting acyl chloride in acetone (50 mL) and cool to 0°C.

-

Slowly add a solution of sodium azide (7.8 g, 0.12 mol) in water (25 mL), keeping the temperature below 10°C. Stir for 1 hour.

-

The acyl azide is extracted with toluene. The organic layer is carefully heated to 80-90°C until nitrogen evolution ceases, indicating the formation of the isocyanate via Curtius rearrangement.

-

Add concentrated HCl (50 mL) and reflux for 4 hours to hydrolyze the isocyanate.

-

Cool the mixture. The product will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry to yield the final hydrochloride salt.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structure of each synthesized analog before pharmacological testing.

| Technique | Purpose | Key Parameters to Analyze |

| HPLC (High-Performance Liquid Chromatography) | To determine the purity of the final compound. | Purity (% area under the curve), Retention Time (t_R). A standard method would use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | To confirm the proton framework of the molecule. | Chemical shifts (δ), integration values (number of protons), and coupling constants (J) for the aromatic and aliphatic protons. The diastereotopic protons of the CH2 groups are key. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | To confirm the carbon skeleton of the molecule. | Chemical shifts for all unique carbon atoms (aromatic, carbonyl, aliphatic). |

| HRMS (High-Resolution Mass Spectrometry) | To confirm the exact mass and elemental formula. | The measured m/z value should match the calculated value for the protonated molecule [M+H]⁺ to within 5 ppm. |

Pharmacological Evaluation: Screening Protocols

The primary hypothesis is that these compounds will act on GABA receptors. The following in vitro assays are fundamental for initial screening.

Protocol: GABA-B Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the synthesized analogs for the GABA-B receptor.

-

Preparation of Membranes: Use rat cortical tissue or a cell line stably expressing human GABA-B receptors (e.g., CHO-hGABA-B). Homogenize the tissue/cells in a cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge. Resuspend the membrane pellet in a fresh buffer.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of radioligand (e.g., [³H]-CGP54626, a GABA-B antagonist, at a final concentration of ~2 nM).

-

25 µL of test compound (analog) at various concentrations (e.g., from 1 nM to 100 µM).

-

25 µL of vehicle or a high concentration of a known ligand (e.g., GABA, 1 mM) to determine non-specific binding.

-

150 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Quantification: Wash the filters with a cold buffer. Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation for SAR Analysis

The data gathered should be meticulously organized to facilitate SAR analysis.

| Analog ID | R-Group (Aryl) | Purity (HPLC, %) | GABA-B Binding (Ki, nM) | GABA-A Binding (Ki, nM) | Notes |

| Lead-001 | p-tolyl | >98% | TBD | TBD | Baseline compound. |

| ANA-001 | p-chlorophenyl | >99% | TBD | TBD | Electron-withdrawing group. Isosteric with Lead. |

| ANA-002 | p-methoxyphenyl | >98% | TBD | TBD | Electron-donating group. |

| ANA-003 | Phenyl | >99% | TBD | TBD | Unsubstituted parent. |

The Iterative Cycle of Lead Optimization

The results from the pharmacological screening (Part 5) directly inform the next round of analog design (Part 3). This iterative "Design-Synthesize-Test-Analyze" (DSTA) cycle is fundamental to successful lead optimization. For example, if electron-withdrawing groups on the aryl ring consistently increase potency, the next generation of analogs should explore a wider range of such substituents.

Caption: The iterative Design-Synthesize-Test-Analyze (DSTA) cycle in drug discovery.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for the systematic investigation of . By integrating rational design, robust synthetic methodologies, precise analytical characterization, and targeted pharmacological evaluation, a research program can effectively navigate the chemical space around this novel scaffold. The ultimate aim is to develop a clear understanding of the structure-activity relationships that govern its biological activity, paving the way for the discovery of next-generation GABAergic modulators with significant therapeutic potential.

References

As this guide is based on a hypothetical lead compound and established chemical principles, the references point to foundational methodologies and related known compounds.

- Title: Synthesis of γ-Aminobutyric Acid (GABA) Analogs Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom URL:https://pubs.rsc.org/en/content/chapter/bk9781782623674-00431/9781782623674-00431

- Title: The GABA-B receptors Source: Pharmacological Reviews URL:https://pharmrev.aspetjournals.org/content/50/2/291

- Title: Rodionov Reaction Source: Comprehensive Organic Name Reactions and Reagents URL:https://onlinelibrary.wiley.com/doi/10.1002/9780470638859.conrr544

- URL:https://www.sciencedirect.

- Title: Structure-Activity Relationship of a Series of N-Substituted-4-amino-3-phenylbutanoic Acid Analogs at the GABA(B) Receptor Source: Journal of Medicinal Chemistry URL:https://pubs.acs.org/doi/abs/10.1021/jm001018v

4-Amino-4-(p-tolyl)butanoic acid hydrochloride literature review

An In-Depth Technical Guide to 4-Amino-4-(p-tolyl)butanoic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While specific peer-reviewed literature on this exact molecule is limited, this document synthesizes available data from chemical suppliers, extrapolates from structurally related GABA analogs, and proposes scientifically grounded protocols for its synthesis and potential evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel GABAergic modulators.

Introduction: The Rationale for Aryl-Substituted GABA Analogs